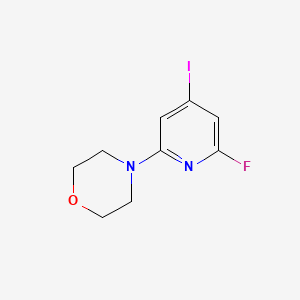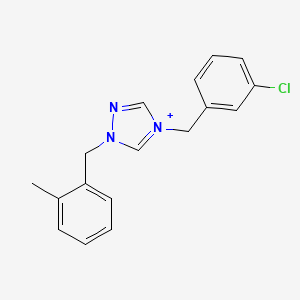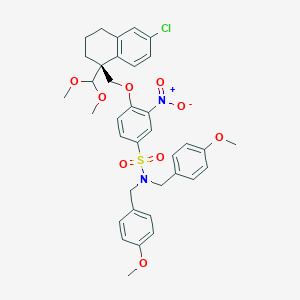
N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a quinoxaline and pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a cyclization reaction involving a suitable precursor, such as a β-keto ester.
Coupling of the Two Moieties: The quinoxaline and pyridine moieties are coupled through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.
Wirkmechanismus
The mechanism of action of N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]leucine
- N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]alanine
- N-[(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)sulfonyl]glycine
Uniqueness
N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of quinoxaline and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H12N4O5 |
|---|---|
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O5/c1-24-12-6-16-10(5-11(12)20)13(21)17-7-2-3-8-9(4-7)19-15(23)14(22)18-8/h2-6H,1H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChI-Schlüssel |
NTWNBEJGGVYYCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)


![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)


